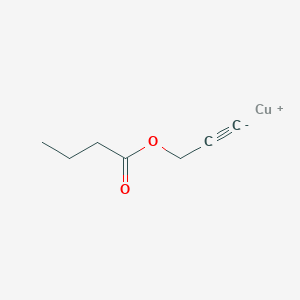![molecular formula C32H39FO2 B14318391 2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 106817-09-8](/img/structure/B14318391.png)
2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group, a pentyl chain, and an octyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides . These reactions require precise control of reaction conditions, including temperature, pressure, and the use of specific solvents.
Analyse Des Réactions Chimiques
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluoro group.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the biphenyl core provides structural stability. This compound can modulate various biochemical pathways, leading to its diverse effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Fluoro-1,1’-biphenyl: This compound shares the biphenyl core but lacks the pentyl and octyl chains, making it less hydrophobic and less structurally complex.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an additional phenyl ring, which increases its molecular weight and alters its chemical properties.
The uniqueness of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
106817-09-8 |
|---|---|
Formule moléculaire |
C32H39FO2 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(2-fluoro-4-pentylphenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H39FO2/c1-3-5-7-8-9-11-12-25-14-17-27(18-15-25)28-19-21-29(22-20-28)32(34)35-31-23-16-26(24-30(31)33)13-10-6-4-2/h14-24H,3-13H2,1-2H3 |
Clé InChI |
FJJVDYOZBDLVSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



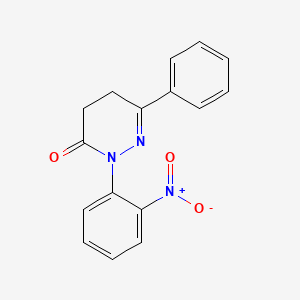

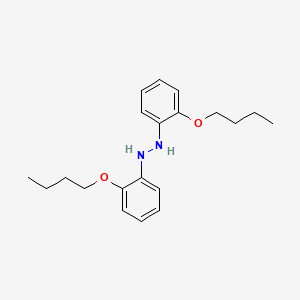
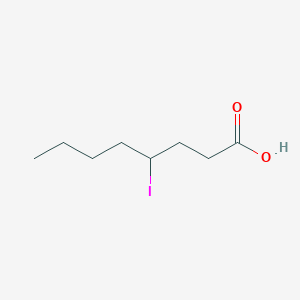
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
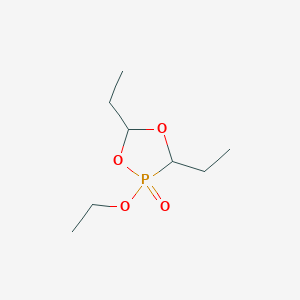
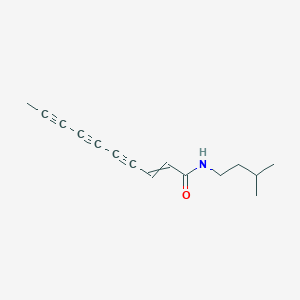
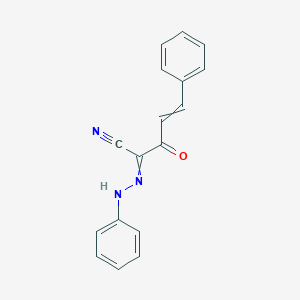
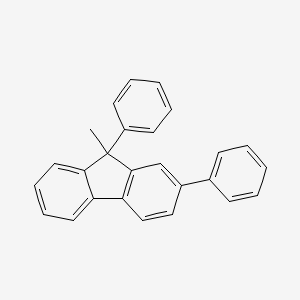
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
